Cas no 946208-92-0 (N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine)

N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a substituted aromatic and morpholine structure. This molecule exhibits potential utility in pharmaceutical and agrochemical research due to its triazine core, which is known for its versatility in forming hydrogen bonds and π-stacking interactions. The presence of ethoxy and methylphenyl groups enhances lipophilicity, potentially improving membrane permeability. The morpholine moiety may contribute to solubility and bioavailability. Its well-defined structure allows for precise modifications, making it a candidate for further derivatization in drug discovery or material science applications. The compound's stability under standard conditions facilitates handling and storage in laboratory settings.
N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine structure
946208-92-0 structure
Product Name:N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
CAS No:946208-92-0
MF:C22H26N6O2
MW:406.480844020844
CID:6031782
PubChem ID:42477740
Update Time:2025-10-28

N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
    • 2-N-(2-ethoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
    • AKOS016392933
    • 946208-92-0
    • N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
    • F2490-0269
    • Inchi: 1S/C22H26N6O2/c1-3-30-19-7-5-4-6-18(19)24-21-25-20(23-17-10-8-16(2)9-11-17)26-22(27-21)28-12-14-29-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27)
    • InChI Key: PZGVEMVNMAGXHS-UHFFFAOYSA-N
    • SMILES: O1C([H])([H])C([H])([H])N(C2=NC(N([H])C3C([H])=C([H])C(C([H])([H])[H])=C([H])C=3[H])=NC(N([H])C3=C([H])C([H])=C([H])C([H])=C3OC([H])([H])C([H])([H])[H])=N2)C([H])([H])C1([H])[H]

Computed Properties

  • Exact Mass: 406.21172409g/mol
  • Monoisotopic Mass: 406.21172409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 84.4Ų

N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine Pricemore >>

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Additional information on N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Comprehensive Overview of N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine (CAS No. 946208-92-0)

N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine (CAS No. 946208-92-0) is a specialized 1,3,5-triazine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining ethoxy, methylphenyl, and morpholine moieties, which contribute to its diverse reactivity and applications. Researchers are increasingly interested in its role as a kinase inhibitor or intermediate in drug discovery, aligning with the growing demand for targeted therapies and precision medicine.

The compound's triazine core is known for its versatility in forming hydrogen bonds and π-π interactions, making it valuable in molecular docking studies. Recent trends highlight its relevance in cancer research, particularly in modulating cell signaling pathways. Users frequently search for "946208-92-0 solubility" or "N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine synthesis," reflecting its practical challenges in formulation and scalability. Its lipophilicity (predicted LogP ~3.5) also sparks discussions on drug delivery optimization.

From a synthetic chemistry perspective, the morpholin-4-yl group enhances the compound's bioavailability, a hot topic in medicinal chemistry forums. Analytical methods like HPLC and LC-MS are commonly employed for purity assessment, addressing queries such as "CAS 946208-92-0 characterization." The 2-ethoxyphenyl substituent further broadens its utility in designing heterocyclic compounds, a key focus area in green chemistry initiatives.

Environmental and regulatory aspects of N2-(2-ethoxyphenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine are frequently debated. While not classified as hazardous, its biodegradation profile remains under investigation, coinciding with industry demands for sustainable chemistry. Patent databases reveal its inclusion in crop protection formulations, responding to searches like "triazine-based agrochemicals."

In conclusion, CAS No. 946208-92-0 represents a multifaceted compound bridging pharmaceutical innovation and material science. Its structural complexity and functional group diversity make it a compelling subject for both academic and industrial R&D, particularly in addressing contemporary challenges like drug resistance and selective pest control.

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